
Cefetecol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
西非替考是一种广谱的第四代头孢菌素抗菌化合物。 它被设计为有效对抗革兰氏阳性和革兰氏阴性细菌,特别是那些引起肠道感染的细菌 。 西非替考以其邻苯二酚取代结构而著称,该结构增强了其螯合铁和穿透细菌细胞的能力 .
准备方法
西非替考的合成涉及几个关键步骤。 西非替考二钠盐及其杂质的制备已被记录,方法侧重于目标化合物的分离和纯化 。 工业生产方法通常涉及使用高效液相色谱 (HPLC) 和质谱 (MS) 来分析和确认化学结构 .
化学反应分析
西非替考会发生各种化学反应,包括:
氧化和还原: 这些反应对于修饰西非替考分子上的官能团至关重要。
取代反应: 这些反应中常用的试剂包括卤素和其他亲核试剂,它们会取代西非替考结构中的特定原子或基团。
科学研究应用
化学: 它用作研究头孢菌素合成和反应性的模型化合物。
生物学: 西非替考螯合铁的能力使其成为研究细菌铁转运机制的宝贵工具。
作用机制
相似化合物的比较
西非替考类似于其他头孢菌素,如西地夫可、头孢他啶和头孢吡肟 。西非替考独特的邻苯二酚取代结构将其与这些化合物区分开来。 该结构增强了其螯合铁和穿透细菌细胞的能力,使其对革兰氏阴性细菌特别有效 。 类似的化合物包括:
西地夫可: 一种具有强效活性的铁载体头孢菌素,可以对抗耐碳青霉烯类革兰氏阴性细菌.
头孢他啶: 一种具有广谱活性的第三代头孢菌素.
头孢吡肟: 一种具有增强抗 β-内酰胺酶稳定性的第四代头孢菌素.
生物活性
Cefetecol, a novel antibiotic belonging to the class of siderophore-conjugated cephalosporins, has garnered attention for its unique mechanism of action and promising efficacy against multidrug-resistant Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms, in vitro and in vivo efficacy, and relevant case studies.
This compound operates primarily through the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics. Its unique structural feature—a catechol moiety—enables it to chelate iron, facilitating active transport across the outer membrane of Gram-negative bacteria via specific iron transporters. This mechanism is crucial for overcoming the resistance posed by various β-lactamases, particularly in carbapenem-resistant strains.
Key Mechanisms:
- Iron Chelation: The catechol group binds iron, mimicking natural siderophores and enhancing bacterial uptake.
- PBP Binding: this compound exhibits high affinity for penicillin-binding proteins (PBPs), leading to effective inhibition of cell wall synthesis.
- Resistance Overcoming: It maintains stability against serine- and metallo-β-lactamases, including KPC and NDM types, which are prevalent in resistant strains.
In Vitro Activity
Recent studies have demonstrated this compound's potent in vitro activity against a range of multidrug-resistant pathogens. The minimum inhibitory concentrations (MICs) indicate its effectiveness:
Pathogen | MIC (μg/mL) |
---|---|
Klebsiella pneumoniae | ≤2 |
Escherichia coli | ≤2 |
Pseudomonas aeruginosa | ≤2 |
Acinetobacter baumannii | ≤2 |
This compound shows low resistance rates among clinical isolates, with studies reporting an overall resistance rate of approximately 5.8% for carbapenem-resistant hypervirulent Klebsiella pneumoniae (CR-hvKp) strains .
In Vivo Efficacy
This compound's in vivo efficacy has been evaluated in various animal models. Notably, it has shown significant effectiveness in treating infections caused by carbapenem-resistant organisms. A retrospective cohort analysis involving adult patients treated with this compound revealed:
- Clinical Success Rate: 46% of patients achieved clinical success defined by survival and infection resolution.
- Common Infections: Pneumonia was the predominant infection type (79%), with Acinetobacter baumannii being the most frequently isolated pathogen (58%) .
Case Studies
A series of case studies illustrate this compound's application in clinical settings:
- Case Study 1: In a cohort of 24 patients with carbapenem-resistant infections, this compound was administered as a monotherapy to 67% of patients. The results showed a clinical success rate of 46%, with pneumonia being the most common infection source.
- Case Study 2: A study comparing this compound with traditional therapies indicated that this compound had comparable or superior outcomes in terms of infection resolution and mortality rates among patients with severe infections caused by resistant pathogens .
属性
CAS 编号 |
117211-03-7 |
---|---|
分子式 |
C20H17N5O9S2 |
分子量 |
535.5 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H17N5O9S2/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33)/b24-12-/t13-,14+,17-/m1/s1 |
InChI 键 |
ILZCDOYRDFDUPN-XUQRFURESA-N |
SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O |
手性 SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O |
规范 SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O |
Key on ui other cas no. |
117211-03-7 |
同义词 |
GR 69153 GR-69153 GR69153 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。